Dioctadecylamine

Nanoparticle Functionalization FTIR Spectroscopy Gold Nanoparticles

Dioctadecylamine (DODA) outperforms single-chain amines in critical applications: its dual C18 chains create dense, ordered AuNP ligand shells with doubled inter-particle spacing, reduce friction by 25% under 392 N load, and provide 68% corrosion inhibition at 0.5% dosage in hot saline. Plate-like self-assembly enables lamellar templating and pH-responsive coatings. For formulators and researchers requiring predictable, quantifiable interfacial performance, DODA is the architecture-driven choice. Bulk/technical inquiries welcome.

Molecular Formula C36H75N
Molecular Weight 522.0 g/mol
CAS No. 112-99-2
Cat. No. B092211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctadecylamine
CAS112-99-2
Synonymsdioctadecylamine
dioctadecylamine hydrobromide
dioctadecylamine hydrochloride
Molecular FormulaC36H75N
Molecular Weight522.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C36H75N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3
InChIKeyHKUFIYBZNQSHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioctadecylamine (CAS 112-99-2): Baseline Properties and Procurement Considerations for a Long-Chain Secondary Amine


Dioctadecylamine (DODA), also known as distearylamine, is a long-chain secondary amine with the molecular formula C36H75N and a molecular weight of approximately 522 g/mol. It exists as a white, waxy solid at room temperature, with a melting point of 71–73 °C and a predicted pKa of 10.84±0.19 . Characterized by two symmetrical octadecyl (C18) chains, DODA exhibits pronounced hydrophobicity (estimated XLogP3 ≈ 17.5) and limited aqueous solubility, instead demonstrating high solubility in non-polar organic solvents such as chloroform and hexanes . Commercial specifications for research and industrial use frequently cite purities of ≥99.0% (NT) or ≥95% .

Why Dioctadecylamine Cannot Be Readily Substituted by Other Fatty Amines


The substitution of dioctadecylamine (DODA) with seemingly analogous primary fatty amines, such as octadecylamine (ODA) or hexadecylamine (HDA), is fraught with performance risks due to fundamental differences in molecular architecture and interfacial behavior. As a secondary amine with two long alkyl chains, DODA exhibits distinct self-assembly, packing density, and pH-dependent phase behavior that cannot be replicated by single-chain primary amines [1]. These differences translate into quantifiable, application-critical outcomes in areas such as nanoparticle passivation, Langmuir monolayer stability, and industrial lubrication, as detailed in the quantitative evidence below [2].

Quantitative Evidence for Dioctadecylamine Differentiation: A Comparative Analysis


Superior Molecular Order and Nanoparticle Passivation Efficiency Compared to Octadecylamine

Dioctadecylamine (diODA) provides significantly enhanced intra- and intermolecular order when used to passivate 5 nm gold nanoparticles, outperforming its primary amine counterpart, octadecylamine (ODA). Fourier-transform infrared (FTIR) spectroscopy revealed that pure diODA molecules exhibit substantially fewer trans-gauche (TG) end-conformational defects compared to pure ODA, as indicated by the absence of a strong absorption band at ~760 cm⁻¹ [1]. High-resolution transmission electron microscopy (HR-TEM) further corroborated this finding, showing that diODA-passivated nanoparticles have a nearly two-fold greater gold core separation compared to ODA-passivated nanoparticles, indicative of a more ordered, tightly packed ligand shell [1].

Nanoparticle Functionalization FTIR Spectroscopy Gold Nanoparticles

pH-Dependent Monolayer Formation: A Critical Distinction from Primary Amines

The Langmuir monolayer behavior of dioctadecylamine (DODA) is fundamentally different from that of primary amines like octadecylamine (ODA). A comprehensive pressure-area isotherm and Brewster angle microscopy study established that DODA does not form a stable monolayer at pH values above approximately 3.9; instead, it conglomerates into multilayers at the air/water interface [1]. This contrasts with ODA, which is known to form stable, well-defined monolayers across a wider pH range, including at near-neutral pH [2].

Langmuir-Blodgett Films Interfacial Phenomena pH-Responsive Materials

Quantified Industrial Performance: Surface Activity, Corrosion Inhibition, and Friction Reduction

In industrial applications, dioctadecylamine (DODA) exhibits specific, quantified performance metrics that differentiate it from common surfactants and lubricant additives. In a 0.1% aqueous dispersion, DODA reduces surface tension to 52 mN/m, a notably lower value than the 32 mN/m achieved by the typical surfactant sodium dodecylbenzenesulfonate (SDBS), confirming its role as a hydrophobic modifier rather than a classic surfactant [1]. In corrosion inhibition tests, adding 0.5% DODA to a 5% NaCl solution at 80°C provided a 68% corrosion inhibition rate for carbon steel, as measured by polarization curve analysis [1]. Furthermore, its performance as a friction modifier was demonstrated by a 25% reduction in the friction coefficient (from an unspecified baseline) when 0.8% DODA was added to 150SN mineral oil, as measured by a four-ball test under a 392 N load [1].

Industrial Lubricants Corrosion Inhibitors Surface Chemistry

Self-Organization into Plate-Like Structures: A Unique Supramolecular Feature

Dioctadecylamine (DODA) demonstrates a pronounced and characteristic ability to self-organize into stable, plate-like structures when dispersed in aqueous media . This behavior, which is not a generic property of all long-chain amines (e.g., primary amines like octadecylamine typically form micelles or less-defined aggregates), has been directly observed and is attributed to the strong hydrophobic interactions and specific packing constraints imposed by its two C18 alkyl chains [1]. This distinct morphology is a critical parameter for applications that leverage the high surface area and anisotropic properties of these assemblies.

Supramolecular Chemistry Self-Assembly Nanostructured Materials

Optimized Application Scenarios for Dioctadecylamine Based on Its Differentiated Properties


High-Fidelity Passivation and Ordered Assembly of Gold Nanoparticles

For researchers synthesizing gold nanoparticles (AuNPs) intended for applications demanding a dense, highly ordered, and stable organic shell, dioctadecylamine (diODA) is the demonstrably superior ligand choice over primary amines like octadecylamine. Its performance is validated by FTIR and HR-TEM data showing significantly reduced chain defects and a near-doubling of inter-particle spacing due to enhanced packing [1]. This makes diODA-passivated AuNPs ideal for use in non-polar solvents, where the ligand shell ensures excellent dispersibility and prevents unwanted aggregation, which is critical for reproducible performance in catalysis, surface-enhanced Raman scattering (SERS), and the construction of nanoparticle-based electronic devices.

Lubricant and Corrosion Inhibitor Additive for High-Temperature, Heavy-Load Industrial Systems

Formulators of industrial lubricants and protective coatings can achieve quantifiable performance gains by incorporating dioctadecylamine. The compound's unique dual-chain hydrophobic character enables a 25% reduction in the friction coefficient in mineral oil under high load (392 N) and provides 68% corrosion inhibition for carbon steel in hot, saline environments (5% NaCl, 80°C) at a low addition rate of 0.5-0.8% [1]. These properties position DODA as a valuable additive for gearboxes, chain lubricants, and metalworking fluids operating under extreme pressure and elevated temperatures, where its high thermal stability (boiling point estimate ~525°C) ensures it remains effective and does not volatilize.

Template for the Fabrication of Anisotropic Nanostructures and Coatings

The unique ability of dioctadecylamine to self-organize into plate-like structures in aqueous environments can be directly exploited in materials science. These plate-like assemblies serve as pre-formed, anisotropic templates for the mineralization of inorganic materials or the polymerization of organic monomers, leading to the fabrication of lamellar or layered hybrid materials. Furthermore, its strong tendency to form multilayers rather than monolayers at near-neutral pH [2] can be used to design coatings with built-in, pH-responsive barrier properties or to create controlled-release systems where the active agent is intercalated between the amine layers.

Hydrophobic Phase-Transfer Agent and Stabilizer for Nanomaterials in Non-Polar Media

When synthesizing nanoparticles in aqueous solution for subsequent dispersion in organic solvents, dioctadecylamine serves as an effective and reliable phase-transfer agent and stabilizer. Its two long C18 chains provide exceptional hydrophobicity (XLogP3 ≈ 17.5) and ensure robust steric stabilization in solvents like chloroform, hexane, or toluene, preventing particle agglomeration . Unlike single-chain amines, the bidentate-like steric bulk of DODA creates a more effective barrier against van der Waals attraction between nanoparticles, yielding colloidally stable dispersions essential for further processing and application.

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